TAS-116 - 1260533-36-5

TAS-116

Catalog Number: EVT-283482
CAS Number: 1260533-36-5
Molecular Formula: C25H26N8O
Molecular Weight: 454.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TAS-116 is a novel, potent, and orally active small molecule inhibitor of heat shock protein 90 (HSP90). [, , , , , , ] Specifically, it demonstrates high selectivity for the cytosolic isoforms HSP90α and HSP90β, [, , , , ] without significant inhibition of HSP90 paralogs like GRP94 or TRAP1. [, ] This selectivity for HSP90α/β distinguishes TAS-116 from earlier generations of HSP90 inhibitors and contributes to its potentially reduced off-target toxicity. [, ] Its primary role in scientific research lies in investigating its potential as an antitumor agent, particularly in combination therapies. [, , , , , , , , , , , , , , ]

Synthesis Analysis

The synthesis of TAS-116 was achieved through a series of chemical modifications starting from a 4-(1H-indol-1-yl)benzamide derivative. [] Key steps included:

The final compound, TAS-116, was prepared through coupling reactions with 4-substituted-pyrazolopyridines and appropriate benzonitriles. []

Molecular Structure Analysis

The molecular structure of TAS-116 has been elucidated through X-ray crystallography studies. [, ] These studies revealed that TAS-116 interacts with multiple regions within the N-terminal ATP-binding site of HSP90, including the ATP-binding pocket itself, the ATP lid region, and the hydrophobic pocket. [, ] This multi-site binding mode is thought to contribute to its potent and selective inhibitory activity against HSP90α and HSP90β. [, ]

Mechanism of Action

TAS-116 exerts its antitumor activity primarily through the inhibition of HSP90α and HSP90β. [, , , ] HSP90 is a molecular chaperone involved in stabilizing and regulating a wide range of client proteins, many of which are involved in cancer cell growth and survival. [, , , ]

By binding to HSP90α/β, TAS-116 prevents the proper folding and maturation of these client proteins, leading to their ubiquitination and subsequent degradation by the proteasome. [, , ] This depletion of client proteins disrupts multiple signaling pathways critical for tumor cell proliferation, survival, and drug resistance. [, , , , , , , , ]

Physical and Chemical Properties Analysis
  • Multiple Myeloma: TAS-116 demonstrates significant anti-myeloma activity both in vitro and in vivo, including models of bortezomib resistance. [] It exhibits synergistic cytotoxicity when combined with bortezomib, as well as inhibitors of the RAS-RAF-MEK-ERK signaling pathway. [, ]
  • Small Cell Lung Cancer: TAS-116 exhibits potent antitumor activity as a single agent and in combination with anthracyclines like amrubicin, overcoming drug resistance mechanisms and enhancing apoptosis. []
  • Non-Small Cell Lung Cancer: TAS-116 demonstrates synergistic effects in combination with taxanes (docetaxel and paclitaxel) in EGFR-tyrosine kinase inhibitor-resistant models, particularly in LSCC and K-RAS mutated NSCLC. []
  • Gastrointestinal Stromal Tumors (GIST): TAS-116 shows promising activity against imatinib-resistant GIST models, particularly in combination with sunitinib. [] This combination therapy inhibits KIT signaling, reduces tumor microvessel density, and suppresses VEGF expression. []
  • Adult T-Cell Leukemia/Lymphoma (ATL): TAS-116 demonstrates significant anti-ATL activity in both Tax-positive and Tax-negative models, primarily through the downregulation of the NF-κB pathway and cell cycle arrest. []
  • Pulmonary Fibrosis: TAS-116 effectively ameliorates HCl-induced lung injury and fibrosis in mouse models, even with delayed treatment initiation. [, , ] Co-administration with HSP70 inducers further enhances its protective effects. []
  • Retinal Pigment Epithelial (RPE) Cells: TAS-116 prevents NLRP3 inflammasome activation in RPE cells, suggesting potential for treating age-related macular degeneration. []
  • Phase I Trials: Initial clinical trials established the safety profile, maximum tolerated dose, and pharmacokinetics of TAS-116 in patients with advanced solid tumors. [, , ] These trials also provided preliminary evidence of antitumor activity. [, , ]
  • Phase II Trials: A phase II trial demonstrated clinical activity of TAS-116 in patients with advanced GIST refractory to standard therapies. [, ]
  • Phase III Trials: A pivotal phase III trial (CHAPTER-GIST-301) showed that TAS-116 significantly prolonged progression-free survival compared with placebo in patients with advanced GIST refractory to imatinib, sunitinib, and regorafenib. [, ]
  • Combination Trials: Ongoing clinical trials are exploring the efficacy and safety of TAS-116 in combination with other anti-cancer agents, including nivolumab in colorectal cancer and other solid tumors (EPOC1704) [, ] and palbociclib in advanced breast cancer progressing on CDK4/6i and solid tumors with retinoblastoma (Rb)-deficiency (BrUOG 387). []
Applications
  • Dedifferentiated GIST Model: A cell line (DeGISTL1) established from cecal GIST of familial GIST model mice showed high expression of HSP90 families and glutaminase 1. [] Pimitespib inhibited the proliferation of DeGISTL1 cells. []
Future Directions
  • Biomarker Development: Identifying predictive biomarkers for TAS-116 response is crucial for selecting patients most likely to benefit from treatment. [, , ] This includes exploring the role of genetic alterations (e.g., KIT mutations, Rb-deficiency) and tumor microenvironmental factors. [, , ]
  • Combination Therapies: Further investigation of TAS-116 in combination with other anti-cancer agents, such as immune checkpoint inhibitors, targeted therapies, and chemotherapy, holds promise for enhancing efficacy and overcoming drug resistance. [, , , , , , , ]

17-Allylamino-17-demethoxygeldanamycin (17-AAG)

Compound Description: 17-AAG is a geldanamycin derivative and a first-generation HSP90 inhibitor []. It binds to the ATP-binding site of HSP90, inhibiting its chaperone function and leading to the degradation of client proteins [].

Relevance: TAS-116 exhibited cytotoxicity in an acute B cell leukemia cell line (NALM6) resistant to 17-AAG, suggesting potential advantages in overcoming resistance mechanisms associated with earlier-generation HSP90 inhibitors []. Unlike TAS-116, 17-AAG is not selective for the alpha and beta isoforms of HSP90.

Amrubicin (AMR)

Compound Description: Amrubicin is an anthracycline derivative used to treat platinum-resistant small cell lung cancer (SCLC) []. It exerts its antitumor activity through DNA damage via topoisomerase II inhibition [].

Relevance: TAS-116 demonstrated synergistic effects with amrubicin in vitro and enhanced its antitumor activity in SCLC xenograft models []. This combination suggests potential benefits in treating SCLC, particularly as TAS-116 may enhance amrubicin's efficacy.

Doxorubicin (DOX)

Compound Description: Doxorubicin is another anthracycline that induces apoptosis by damaging DNA through topoisomerase II inhibition [].

Relevance: Similar to amrubicin, doxorubicin showed synergistic effects with TAS-116 in inducing apoptosis in SCLC cell lines []. This suggests a broader potential for TAS-116 to enhance the activity of anthracyclines in cancer treatment.

Docetaxel (DTX)

Compound Description: Docetaxel is a taxane chemotherapeutic agent that disrupts microtubule function, leading to cell cycle arrest and apoptosis [].

Relevance: TAS-116 exhibited synergistic effects with docetaxel against LSCC cell lines, enhancing docetaxel-mediated apoptosis []. These findings suggest a potential therapeutic benefit of combining TAS-116 with docetaxel, particularly in EGFR-TKI-resistant NSCLC, including LSCC.

Paclitaxel (PTX)

Compound Description: Paclitaxel is another taxane chemotherapeutic agent with a similar mechanism of action to docetaxel [].

Relevance: Like docetaxel, paclitaxel showed synergistic effects with TAS-116 against LSCC cell lines []. This further supports the potential of combining TAS-116 with taxanes in treating EGFR-TKI-resistant NSCLC.

Geldanamycin

Compound Description: Geldanamycin is a natural product and a first-generation HSP90 inhibitor []. It binds to the ATP-binding site of HSP90 and inhibits its chaperone function [].

Relevance: TAS-116 is a more selective HSP90 inhibitor compared to geldanamycin []. While geldanamycin inhibits all HSP90 isoforms, TAS-116 specifically targets the alpha and beta isoforms, which might contribute to its improved safety profile.

NVP-AUY922

Compound Description: NVP-AUY922 is an isoxazole resorcinol derivative and an HSP90 inhibitor [].

Relevance: Unlike NVP-AUY922, which caused retinal toxicity in rats, TAS-116 did not induce photoreceptor injury, demonstrating a better safety profile regarding ocular toxicity []. This difference is likely due to the lower distribution of TAS-116 in retinal tissue compared to NVP-AUY922.

THS-510

Compound Description: THS-510 is a small fragment of TAS-116 designed to interact with the lid region and hydrophobic pockets of HSP90 without binding to the ATP-binding pocket [].

Relevance: THS-510 exhibited enthalpy-driven binding to HSP90α and selectively inhibited cytosolic HSP90 activity []. This finding indicates that the hydrophobic pocket interactions are crucial for TAS-116 and its derivatives' potency and selectivity for cytosolic HSP90.

4-(1H-Indol-1-yl)benzamide Derivatives

Compound Description: This group represents the initial hit compounds from which TAS-116 was developed []. These derivatives possess a 4-(1H-indol-1-yl)benzamide core structure [].

Relevance: TAS-116's discovery involved the chemical optimization of these initial hit compounds []. Structural modifications, including ring expansions and substitutions, led to the development of TAS-116 with improved potency, selectivity, and pharmacological properties.

4-Substituted-Pyrazolopyridines

Compound Description: This group represents intermediate compounds used in the synthesis of TAS-116 [].

Relevance: These compounds are key building blocks in the multistep synthesis of TAS-116, demonstrating the synthetic strategy employed to construct the final molecule [].

4-(4-(Quinolin-3-yl)-1H-indol-1-yl)benzamide (11a)

Compound Description: Compound 11a, with a 4-(4-(quinolin-3-yl)-1H-indol-1-yl)benzamide structure, served as a starting point for structure-activity relationship (SAR) studies that led to TAS-116 [].

Relevance: Optimizing compound 11a's structure through SAR studies resulted in identifying the pyrazolo[3,4-b]pyridine derivative, TAS-116 []. This highlights the iterative process of drug development and the importance of structural modifications for improving pharmacological properties.

Properties

CAS Number

1260533-36-5

Product Name

TAS-116

IUPAC Name

3-ethyl-4-[4-[4-(1-methylpyrazol-4-yl)imidazol-1-yl]-3-propan-2-ylpyrazolo[3,4-b]pyridin-1-yl]benzamide

Molecular Formula

C25H26N8O

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C25H26N8O/c1-5-16-10-17(24(26)34)6-7-20(16)33-25-22(23(30-33)15(2)3)21(8-9-27-25)32-13-19(28-14-32)18-11-29-31(4)12-18/h6-15H,5H2,1-4H3,(H2,26,34)

InChI Key

NVVPMZUGELHVMH-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)C(=O)N)N2C3=NC=CC(=C3C(=N2)C(C)C)N4C=C(N=C4)C5=CN(N=C5)C

Solubility

Soluble in DMSO

Synonyms

TAS-​116; TAS ​116; TAS116; Pimitespib

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)N)N2C3=NC=CC(=C3C(=N2)C(C)C)N4C=C(N=C4)C5=CN(N=C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.